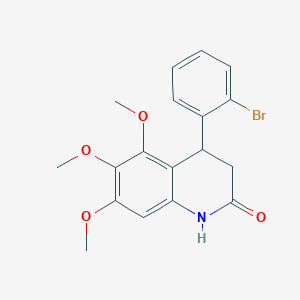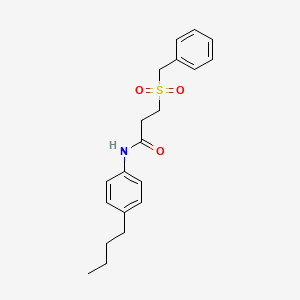![molecular formula C18H18N2O5S B4198737 4-[allyl(methylsulfonyl)amino]-N-1,3-benzodioxol-5-ylbenzamide](/img/structure/B4198737.png)
4-[allyl(methylsulfonyl)amino]-N-1,3-benzodioxol-5-ylbenzamide
Descripción general
Descripción
4-[allyl(methylsulfonyl)amino]-N-1,3-benzodioxol-5-ylbenzamide, commonly known as ABP-700, is a chemical compound that has been studied for its potential as a pharmacological tool in scientific research. ABP-700 is a selective inhibitor of cytochrome P450 2D6 (CYP2D6), which is an enzyme involved in the metabolism of many drugs, including opioids, antidepressants, and beta-blockers.
Mecanismo De Acción
ABP-700 selectively inhibits 4-[allyl(methylsulfonyl)amino]-N-1,3-benzodioxol-5-ylbenzamide, which is an enzyme involved in the metabolism of many drugs. This compound is responsible for the metabolism of approximately 25% of clinically used drugs, including opioids, antidepressants, and beta-blockers. By inhibiting this compound, ABP-700 can alter the metabolism of these drugs, leading to changes in their efficacy and toxicity.
Biochemical and Physiological Effects
The biochemical and physiological effects of ABP-700 are related to its inhibition of this compound. By inhibiting this enzyme, ABP-700 can alter the metabolism of drugs that are substrates of this compound. This can lead to changes in drug efficacy and toxicity, as well as alterations in drug-drug interactions. Additionally, ABP-700 has been shown to have a low potential for off-target effects, making it a useful tool for studying the specific effects of this compound inhibition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using ABP-700 in lab experiments is its selective inhibition of 4-[allyl(methylsulfonyl)amino]-N-1,3-benzodioxol-5-ylbenzamide. This allows researchers to study the specific effects of this compound inhibition on drug metabolism, without the confounding effects of off-target inhibition. Additionally, ABP-700 has been shown to have a low potential for off-target effects, making it a useful tool for studying the specific effects of this compound inhibition.
One of the limitations of using ABP-700 in lab experiments is its potential for cytotoxicity. In a study by Chen et al. (2015), ABP-700 was shown to have cytotoxic effects on HepG2 cells at concentrations above 10 μM. Additionally, ABP-700 has a relatively short half-life, which can make it difficult to study its effects in vivo.
Direcciones Futuras
There are several potential future directions for research involving ABP-700. One area of interest is the potential use of ABP-700 in personalized medicine. 4-[allyl(methylsulfonyl)amino]-N-1,3-benzodioxol-5-ylbenzamide is known to be highly polymorphic, with genetic variations leading to differences in enzyme activity. By studying the effects of this compound inhibition with ABP-700 in individuals with different this compound genotypes, researchers may be able to identify individuals who are at increased risk of adverse drug reactions.
Another potential future direction for research is the development of more potent and selective this compound inhibitors. While ABP-700 is a useful tool for studying the effects of this compound inhibition, it has a relatively low potency and selectivity compared to other this compound inhibitors. Developing more potent and selective inhibitors could lead to a better understanding of the role of this compound in drug metabolism, as well as the development of new drugs that are metabolized by this enzyme.
Aplicaciones Científicas De Investigación
ABP-700 has been studied for its potential use as a pharmacological tool in scientific research. Its selective inhibition of 4-[allyl(methylsulfonyl)amino]-N-1,3-benzodioxol-5-ylbenzamide makes it useful for studying the metabolism of drugs that are substrates of this enzyme. ABP-700 has been used to investigate the role of this compound in the metabolism of opioids, such as codeine and tramadol, as well as antidepressants, such as fluoxetine and venlafaxine. Additionally, ABP-700 has been used to study the effects of this compound inhibition on the metabolism of beta-blockers, such as metoprolol.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-[methylsulfonyl(prop-2-enyl)amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S/c1-3-10-20(26(2,22)23)15-7-4-13(5-8-15)18(21)19-14-6-9-16-17(11-14)25-12-24-16/h3-9,11H,1,10,12H2,2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMJCVJDNQJCQQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC=C)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[3,5-bis(4-morpholinylcarbonyl)phenyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B4198668.png)
![1-[7-(3-bromo-4,5-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B4198683.png)
![3-bromo-N-{1-methyl-2-[2-(propionylamino)ethyl]-1H-benzimidazol-5-yl}benzamide](/img/structure/B4198695.png)
![4-({5-bromo-2-[(2-fluorobenzyl)oxy]benzyl}amino)-1-butanol hydrochloride](/img/structure/B4198702.png)

![4-{[4-methyl-6-(4-methylphenyl)-2-pyrimidinyl]thio}-3-nitrobenzaldehyde](/img/structure/B4198721.png)
![1-[(2-chlorophenoxy)acetyl]-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4198722.png)

![N-[4-(butylthio)phenyl]-N'-phenylthiourea](/img/structure/B4198732.png)
![5-phenyl-N-(3-pyridinylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4198735.png)
![2-methyl-3-{[(4-nitrophenyl)sulfonyl]amino}benzoic acid](/img/structure/B4198745.png)

![4-[4-(2-methoxy-2-oxoethoxy)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B4198752.png)